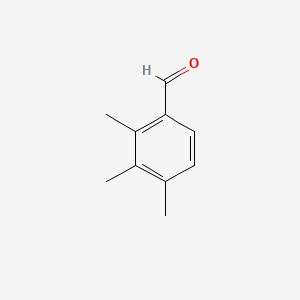

2,3,4-Trimethylbenzaldehyde

概要

説明

2,3,4-Trimethylbenzaldehyde is a chemical compound with the molecular formula C10H12O . Its molecular weight is 148.2017 . It is also known by other names such as 2,3,4-TrimethyIbenzaldehyde .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.202 Da . More detailed physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and others can be found in the safety data sheet .科学的研究の応用

Synthesis and Chemical Properties

Analytical Methodologies

The determination of 2,4,6-Trimethylbenzaldehyde via HPLC highlights the compound's significance in analytical methods, demonstrating the need for precise and accurate measurement techniques in research and industry (Duan Xiu-hong, 2012). These methodologies enable the quantification and analysis of trimethylbenzaldehyde derivatives, facilitating their application in various scientific fields.

Catalytic Applications

Copper-catalyzed oxidation processes illustrate the compound's role in facilitating efficient and environmentally friendly chemical transformations. For example, the selective oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature presents a sustainable approach to chemical synthesis, underlining the importance of trimethylbenzaldehyde derivatives in catalysis (Jiang-Ping Wu et al., 2016). Such advancements in catalytic methodologies contribute to the development of green chemistry practices.

Material Science and Optical Applications

Research into organic materials, like the growth and characterization of 3,4,5-trimethoxybenzaldehyde single crystals for optical applications, showcases the compound's utility in the development of new materials with specific optical properties. These materials have potential applications in electronics and photonics, indicating the broad impact of trimethylbenzaldehyde derivatives in material science (R. Jebin et al., 2019).

Environmental and Green Chemistry

The synthesis of ultrathin imine-linked two-dimensional covalent organic framework nanosheets demonstrates the compound's relevance in environmental chemistry and green technologies. These nanosheets show excellent efficiency in photocatalytic CO2 reduction, highlighting the potential of trimethylbenzaldehyde derivatives in addressing environmental challenges and contributing to sustainable development (Wenbo Liu et al., 2019).

Safety and Hazards

2,3,4-Trimethylbenzaldehyde is harmful if swallowed and causes skin irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves . If swallowed, it is advised to call a poison center or doctor .

作用機序

Target of Action

2,3,4-Trimethylbenzaldehyde, a compound found in the root oil of various Eryngium species , has been shown to have potential against both Gram-positive and Gram-negative bacteria . Its primary targets are likely bacterial cells, particularly Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, as evidenced by its activity against Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis . This suggests that it could potentially be used as an antimicrobial agent.

特性

IUPAC Name |

2,3,4-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOPDOUASNMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372909 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70679-68-4, 34341-28-1 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3,4-Trimethylbenzaldehyde in natural product chemistry?

A: this compound is a significant volatile organic compound found in various plant species, particularly within the Apiaceae family. Studies have shown its presence in the essential oils of Eryngium planum [], Bupleurum gibraltarium [, , ], and Ferulago nodosa []. Its presence contributes to the characteristic aroma and potential biological activities of these plants.

Q2: How does the concentration of this compound vary within a single plant species?

A: Research indicates that the concentration of this compound can differ significantly depending on the plant part. For instance, in Eryngium planum, it is a major constituent in the root oil and in vitro shoot oil but less prominent in oils extracted from leaves and inflorescences []. A similar trend was observed in Bupleurum gibraltarium, where it was a primary component in stem oils but less abundant in leaf and umbel ray oils [].

Q3: Are there variations in this compound content based on extraction methods?

A: Yes, the extraction method can significantly impact the yield and composition of essential oils, including the levels of this compound. A study comparing steam distillation and supercritical fluid extraction of Ferulago nodosa found that the former yielded a higher concentration of this compound (42.2%), likely as a byproduct of thermolysis. In contrast, supercritical fluid extraction resulted in a lower concentration, with α-pinene being the dominant compound [].

Q4: What role does this compound play in the biological activity of plant essential oils?

A: While the specific mechanisms of action remain to be fully elucidated, research suggests that this compound contributes to the overall biological activity of certain essential oils. For example, the essential oil of Bupleurum gibraltarium, rich in this compound (10.9%), exhibited potent antifungal activity against Plasmopara halstedii in sunflower seedlings, suggesting a potential role in plant defense mechanisms [].

Q5: How do different fertilizer regimes affect the production of this compound in plants?

A: Interestingly, the type of fertilizer used in cultivation can influence the chemical profile of essential oils. A study on Eryngium foetidum revealed that while mineral fertilizers resulted in the highest essential oil yield overall, the root samples from these plants showed a higher concentration of this compound compared to those grown organically or under control conditions []. This highlights the potential to manipulate the production of specific compounds through tailored cultivation practices.

Q6: Is there a correlation between the presence of this compound and other specific compounds in essential oils?

A: Research suggests potential correlations between the presence of this compound and other volatile compounds. In Eryngium foetidum, root oils rich in this compound were also characterized by compounds like Muurola-4,10(14)-dien-1β-ol, Isoshyobunone, and (E)-β-Farnesene, suggesting potential biosynthetic pathways or synergistic effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)cyclobutyl]methanamine](/img/structure/B3424291.png)

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)